Rivoglitazone metabolite M6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivoglitazone metabolite M6 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in treating type 2 diabetes by improving insulin sensitivity .
准备方法
The preparation of rivoglitazone metabolite M6 involves several synthetic routes and reaction conditions. The primary synthetic route includes the oxidation of rivoglitazone using liver microsomes and freshly isolated hepatocytes from rats, monkeys, and humans . The reaction conditions typically involve the use of cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to facilitate the oxidation and glucuronidation processes
化学反应分析
Rivoglitazone metabolite M6 undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of oxidized metabolites.
N-glucuronidation: This reaction involves the addition of glucuronic acid to the nitrogen atom, facilitated by UDP-glucuronosyltransferase enzymes.
Demethylation: The removal of a methyl group from the compound, often resulting in the formation of hydroxylated metabolites.
Common reagents used in these reactions include cytochrome P450 enzymes, UDP-glucuronic acid, and S-adenosyl-L-methionine . The major products formed from these reactions include oxidized metabolites, glucuronidated metabolites, and demethylated metabolites .
科学研究应用
Rivoglitazone metabolite M6 has several scientific research applications:
作用机制
Rivoglitazone metabolite M6 exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism, as well as insulin sensitivity . The activation of peroxisome proliferator-activated receptor gamma by this compound leads to the modulation of gene expression, resulting in improved insulin sensitivity and glucose uptake in cells .
相似化合物的比较
Rivoglitazone metabolite M6 can be compared with other thiazolidinedione compounds, such as:
Pioglitazone: Another thiazolidinedione that acts as a peroxisome proliferator-activated receptor gamma agonist, used to treat type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.
This compound is unique due to its specific metabolic pathways and the formation of distinct metabolites, which may offer different therapeutic benefits and side effect profiles compared to other thiazolidinedione compounds .
属性
CAS 编号 |
299175-48-7 |
---|---|
分子式 |
C20H23N3O4S |
分子量 |
401.5 g/mol |
IUPAC 名称 |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfinylpropanamide |
InChI |
InChI=1S/C20H23N3O4S/c1-23-17-11-15(26-2)8-9-16(17)22-19(23)12-27-14-6-4-13(5-7-14)10-18(20(21)24)28(3)25/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI 键 |
PYGDDEAOIGHCQV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。